molecular formula C29H38FN3O3 B1662139 Mibefradil CAS No. 116644-53-2

Mibefradil

Katalognummer: B1662139
CAS-Nummer: 116644-53-2
Molekulargewicht: 495.6 g/mol
InChI-Schlüssel: HBNPJJILLOYFJU-VMPREFPWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Mibefradil unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mibefradil is classified as a calcium channel blocker (CCB) with a unique mechanism of action that selectively inhibits T-type voltage-gated calcium channels. Unlike traditional CCBs, this compound does not exhibit negative inotropic effects or reflex tachycardia at therapeutic doses, making it suitable for patients with certain cardiovascular conditions.

  • Mechanism of Action : this compound inhibits calcium influx through T-type and L-type calcium channels, leading to vasodilation and reduced blood pressure. It also enhances coronary blood flow and decreases myocardial oxygen demand, which is beneficial for angina management .

Hypertension Management

This compound was initially marketed for hypertension treatment due to its efficacy in lowering blood pressure without significant adverse effects. Clinical studies demonstrated that it effectively reduced both systolic and diastolic blood pressure in a dose-dependent manner .

Angina Pectoris

This compound has shown promise in treating chronic stable angina by improving exercise tolerance and reducing the frequency of anginal episodes. It enhances the duration of exercise before the onset of angina and decreases the need for nitroglycerin .

Repurposing for Oncology

Recent research has focused on repurposing this compound for cancer treatment. The compound's ability to inhibit T-type calcium channels has been linked to reduced cancer cell proliferation.

  • Interlaced Therapy™ : Tau Therapeutics LLC is investigating a novel treatment strategy called Interlaced Therapy™, which involves short-term administration of this compound to enhance the efficacy of conventional anticancer agents. This approach aims to mitigate drug-drug interactions that previously limited this compound's use in oncology .
  • Clinical Trials : this compound is currently undergoing phase Ib clinical trials with the National Cancer Institute (NCI) Adult Brain Tumor Consortium. The objective is to evaluate its effectiveness in combination with established chemotherapies and targeted therapies against solid tumors .

Table 1: Summary of Clinical Studies Involving this compound

Study TypeApplicationFindingsReference
Clinical TrialHypertensionReduced blood pressure significantly; well-tolerated with minimal side effects
Clinical TrialAngina PectorisIncreased exercise duration; decreased anginal episodes
Phase Ib TrialCancer TreatmentInvestigating combination therapy effectiveness; initial success reported

Biologische Aktivität

Mibefradil, a calcium channel blocker, has garnered attention for its unique pharmacological profile and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and relevant case studies.

This compound primarily functions as a T-type calcium channel antagonist , selectively inhibiting both high-voltage activated (L-type) and low-voltage activated calcium channels. This dual action distinguishes it from other calcium channel blockers (CCBs) and contributes to its antihypertensive and antianginal effects.

  • Inhibition of Calcium Channels : this compound binds to L-type calcium channels with high affinity, exhibiting a dissociation constant (KdK_d) of approximately 2.5 nM in skeletal muscle tissues, indicating strong interaction at physiological concentrations .
  • P-glycoprotein Substrate : It is also a substrate for P-glycoprotein (P-gp), which affects its absorption and distribution. This compound inhibits P-gp-mediated transport, impacting the pharmacokinetics of co-administered drugs .
  • Cytochrome P450 Interaction : this compound inhibits cytochrome P450 enzymes, particularly CYP3A, with an IC50 value of 0.8 µM, which can lead to significant drug-drug interactions in patients .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for hypertension and angina management. Its antihypertensive effects are comparable to other CCBs like nifedipine and amlodipine but are distinguished by a favorable side effect profile.

  • Antihypertensive Effects : Clinical studies demonstrate that this compound effectively reduces blood pressure over 24 hours without causing reflex tachycardia or negative inotropic effects—common issues with other CCBs .
  • Antianginal Properties : this compound has shown efficacy in improving exercise capacity and relieving anginal symptoms in patients with chronic stable angina pectoris .

Case Studies

Several clinical cases highlight the potential risks associated with this compound, particularly concerning its interactions with other medications.

  • Cardiogenic Shock Incidents : A notable case involved a patient who experienced cardiogenic shock after switching from this compound to a dihydropyridine CCB. The patient presented with severe hypotension and bradycardia shortly after initiating treatment with nifedipine while still on this compound .
  • Drug Interaction Risks : In another instance, multiple patients taking this compound alongside beta-blockers exhibited severe hypotension upon switching to alternative antihypertensives. These cases underscore the importance of monitoring drug interactions closely when prescribing this compound .

Research Findings

Recent studies have expanded the understanding of this compound's biological activity beyond cardiovascular applications:

  • Acute Lung Injury Model : Research demonstrated that this compound significantly reduced inflammatory markers and cellular infiltration in a mouse model of lipopolysaccharide-induced acute lung injury (ALI). The study revealed that this compound administration decreased total cell counts and pro-inflammatory cytokines such as TNF-α and IL-6 in bronchoalveolar lavage fluid .
Study Parameter Control Group This compound Group Statistical Significance
Total Cell Count (cells/mL)250 ± 30100 ± 20p < 0.01
TNF-α Levels (pg/mL)500 ± 50200 ± 30p < 0.01
IL-6 Levels (pg/mL)400 ± 40150 ± 25p < 0.01

Eigenschaften

IUPAC Name

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38FN3O3/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32)/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNPJJILLOYFJU-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

116666-63-8 (dihydrochloride)
Record name Mibefradil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116644532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1023318
Record name Mibefradil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mibefradil is a tetralol calcium channel blocking agent that inhibits the influx of calcium ions across both the T (low-voltage) and L (high-voltage) calcium channels of cardiac and vascular smooth muscle, with a greater selectivity for T channels. Vasodilation occurs in vascular smooth muscle, causing a decrease in peripheral vascular resistance and a resulting decrease in blood pressure. Mibefradil causes a slight increase in cardiac output during chronic dosing. Mibefradil slows sinus and atrioventricular (AV) node conduction, producing a slight reduction in heart rate and a slight increase in the PR interval. It has also been shown to slightly lengthen the corrected sinus node recovery time and AH interval and to raise the Wenckebach point. The mechanism by which mibefradil reduces angina is not known, but is thought to be attributed to a reduction in heart rate, total peripheral resistance (afterload), and the heart rate–systolic blood pressure product at any given level of exercise. The result of these effects is a decrease in cardiac workload and myocardial oxygen demand.
Record name Mibefradil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01388
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

116644-53-2
Record name Mibefradil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116644-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mibefradil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116644532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mibefradil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01388
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mibefradil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIBEFRADIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27B90X776A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The method of claim 9 further including the step of contacting the thus-formed 2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol with methoxyacetic acid or an activated derivative of methoxyacetic acid to form 2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl methoxyacetate.
Name
2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mibefradil
Reactant of Route 2
Reactant of Route 2
Mibefradil
Reactant of Route 3
Reactant of Route 3
Mibefradil
Reactant of Route 4
Mibefradil
Reactant of Route 5
Reactant of Route 5
Mibefradil
Reactant of Route 6
Reactant of Route 6
Mibefradil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.